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Introduction

Fumonisin B1 (FB1) is a mycotoxin produced predominantly by the fungi Fusarium moniliforme

and F. proliferatum, which commonly contaminate corn and other grains worldwide.[1][2]

Structurally, fumonisins are similar to sphingolipids.[1] Due to their chemical stability during

food processing, these toxins can persist in final products.[1] Ingestion of FB1 is associated

with various animal diseases, including equine leukoencephalomalacia and porcine pulmonary

edema, and it is epidemiologically linked to a higher incidence of human esophageal cancer in

some regions.[1][2] The International Agency for Research on Cancer (IARC) has classified

FB1 as a Group 2B carcinogen, possibly carcinogenic to humans.[2] Given the health risks and

regulatory limits in food and feed, rapid, sensitive, and quantitative methods for detecting

Fumonisin B1 are essential.[3] This application note details a competitive Enzyme-Linked

Immunosorbent Assay (ELISA) for the quantitative analysis of Fumonisin B1 in various sample

matrices.

Assay Principle

This quantitative analysis is based on a competitive ELISA format. The microtiter wells are

coated with a capture antibody specific to fumonisin. When the sample or standard solution is

added to the well along with a Fumonisin B1-Horseradish Peroxidase (HRP) conjugate, the

free Fumonisin B1 from the sample and the FB1-HRP conjugate compete for the limited

binding sites on the antibody.[1] After an incubation period, unbound components are washed
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away. A substrate solution (TMB) is then added, which is converted by the bound HRP into a

colored product.[1] The intensity of the color is inversely proportional to the concentration of

Fumonisin B1 in the sample; a higher concentration of FB1 in the sample leads to less binding

of the FB1-HRP conjugate and thus a weaker color signal.[1][4] The reaction is terminated by

adding a stop solution, and the absorbance is measured at 450 nm.[1]

Caption: Principle of the competitive ELISA for Fumonisin B1 detection.

Experimental Protocols
Required Materials
Materials Provided (Typical Kit Contents):

Microtiter plate (96 wells) pre-coated with anti-Fumonisin antibody

Fumonisin B1 standards (0, 0.125, 0.25, 0.5, 1.0, 2.0, 4.0 ng/mL or similar range)[1]

Fumonisin B1-HRP Conjugate

Antibody Solution (if not pre-coated)

Wash Buffer Concentrate (10x or 20x)

Substrate Solution (TMB)

Stop Solution (e.g., 1N H₂SO₄)

Plate Sealer

Materials Required but Not Provided:

Deionized or distilled water

Methanol (70% or 80%)[1][3]

Extraction/Sample Diluent Buffer

Vortex mixer
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Centrifuge

Homogenizer or blender

Pipettes and pipette tips

Microplate reader with a 450 nm filter[1]

Reagent Preparation
Wash Buffer (1x): Dilute the concentrated Wash Buffer (e.g., 10x) with deionized water. For

example, mix 1 part concentrate with 9 parts water. Prepare the required amount for the

assay. Store at 4°C for up to one month.[5]

Fumonisin B1 Standards: Standards are often provided ready-to-use. Before use, bring them

to room temperature (20-25°C) and vortex gently.[5]

FB1-HRP Conjugate: If provided as a concentrate (e.g., 100x), dilute with the appropriate

dilution buffer just before use. Keep the diluted conjugate protected from light.[1]

Samples: Prepare samples according to the specific protocols outlined below.

Sample Preparation Protocols
Accurate sample preparation is critical for reliable results. The goal is to extract Fumonisin B1

from the matrix and dilute it to a concentration within the assay's detection range.
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Matrix Protocol

Cereals (Corn, etc.)

1. Grind a representative sample (50-100 g) into

a fine powder.[1][3]2. Weigh 20 g of the ground

sample and add 100 mL of 70% methanol.[3]3.

Homogenize or blend for 3-5 minutes at high

speed.[3]4. Centrifuge the extract at 3000 x g for

5 minutes or filter through Whatman #1 filter

paper.[3]5. Dilute 50 µL of the

supernatant/filtrate with 700 µL of sample

diluent.[3]6. Use 50 µL of the final diluted

solution per well in the ELISA.[1]

Animal Feed

1. Follow the same procedure as for cereals.

The extraction solvent and dilution factor may

need optimization based on the feed

composition.[5]

Milk

1. To defat the sample, centrifuge cold milk at

2000 x g for 15 minutes at 4°C.[1]2. Use the

skimmed milk fraction for analysis.3. Dilute the

sample 1:10 in the provided dilution buffer.[1]4.

Use 50 µL of the diluted sample per well in the

ELISA.[1]

Beer / Gyle

1. Degas carbonated samples by moderate

heating or sonication.[3]2. Centrifuge or filter

cloudy samples to remove particulates.[3]3.

Dilute 100 µL of the sample with 900 µL of a

sample diluent containing 5% methanol.[3]4.

Use 100 µL of the diluted sample per well in the

ELISA.[3]

Assay Procedure
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Preparation

ELISA Steps

Analysis

Prepare Reagents
(Wash Buffer, Conjugate)

1. Add 50µL Standards/
Samples to Wells

Prepare Samples
(Extract & Dilute)

2. Add 25µL FB1-HRP
Conjugate to Wells

3. Add 25µL Antibody
Solution to Wells

4. Seal and Incubate
(e.g., 1 hr at 37°C)

5. Wash Wells 3-4 times

6. Add 100µL TMB
Substrate

7. Incubate in Dark
(e.g., 15-30 min at RT)

8. Add 100µL Stop Solution

Read Absorbance
at 450 nm

Calculate Results

Click to download full resolution via product page

Caption: General experimental workflow for the Fumonisin B1 ELISA.
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Bring all reagents and samples to room temperature (20-25°C) before use.[1][5]

Add 50 µL of each standard and prepared sample solution into their respective wells in

duplicate.[1][5]

Add 25 µL of the diluted FB1-HRP conjugate to all wells (except blank wells).[1]

Add 25 µL of the antibody solution to all wells (except blank wells).[1]

Seal the plate and gently shake for a few seconds. Incubate for 1 hour at 37°C in the dark.[1]

(Note: Incubation times and temperatures may vary, e.g., 30 min at 25°C; follow the specific

kit instructions).[5]

Aspirate or decant the contents of the wells. Wash the plate 3-4 times with 250-300 µL of 1x

Wash Buffer per well.[1][5] After the final wash, invert the plate and tap it firmly on absorbent

paper to remove any remaining liquid.[5]

Add 100 µL of TMB Substrate solution to each well.[1][5]

Incubate the plate in the dark at room temperature for 15-30 minutes.[1][5]

Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from

blue to yellow.[1][4]

Read the optical density (OD) of each well within 5-10 minutes using a microplate reader set

to 450 nm.[1][5]

Data Presentation and Analysis
Calculation of Results

Calculate the Mean Absorbance: Average the duplicate OD readings for each standard and

sample.

Calculate Percent Binding (%B/B₀):

The B₀ value is the mean absorbance of the zero standard (0 ng/mL).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://food.r-biopharm.com/wp-content/uploads/5121FUM.pdf
https://www.cusabio.com/uploadfile/Ins/2018-11-27/CSB-E11104.pdf
https://food.r-biopharm.com/wp-content/uploads/5121FUM.pdf
https://www.cusabio.com/uploadfile/Ins/2018-11-27/CSB-E11104.pdf
https://food.r-biopharm.com/wp-content/uploads/5121FUM.pdf
https://food.r-biopharm.com/wp-content/uploads/5121FUM.pdf
https://food.r-biopharm.com/wp-content/uploads/5121FUM.pdf
https://www.cusabio.com/uploadfile/Ins/2018-11-27/CSB-E11104.pdf
https://food.r-biopharm.com/wp-content/uploads/5121FUM.pdf
https://www.cusabio.com/uploadfile/Ins/2018-11-27/CSB-E11104.pdf
https://www.cusabio.com/uploadfile/Ins/2018-11-27/CSB-E11104.pdf
https://food.r-biopharm.com/wp-content/uploads/5121FUM.pdf
https://www.cusabio.com/uploadfile/Ins/2018-11-27/CSB-E11104.pdf
https://food.r-biopharm.com/wp-content/uploads/5121FUM.pdf
https://www.cusabio.com/uploadfile/Ins/2018-11-27/CSB-E11104.pdf
https://food.r-biopharm.com/wp-content/uploads/5121FUM.pdf
https://algimed.com/pdf/VFS/ELISA/fumonisin/fum-e03-fumonisin-manual.pdf
https://food.r-biopharm.com/wp-content/uploads/5121FUM.pdf
https://www.cusabio.com/uploadfile/Ins/2018-11-27/CSB-E11104.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For each standard and sample, calculate: %B/B₀ = (Mean OD of Standard or Sample /

Mean OD of Zero Standard) x 100

Construct the Standard Curve: Plot the %B/B₀ (Y-axis) against the corresponding Fumonisin

B1 concentration (X-axis) on a semi-logarithmic scale.

Determine Sample Concentration: Interpolate the %B/B₀ of each sample on the standard

curve to determine its Fumonisin B1 concentration.

Apply Dilution Factor: Multiply the concentration obtained from the standard curve by the

total dilution factor used during sample preparation to get the final concentration in the

original sample.

Typical Standard Curve Data
Standard Conc. (ng/mL) Mean OD 450nm % B/B₀

0 (B₀) 1.850 100%

0.125 1.573 85%

0.25 1.258 68%

0.5 0.888 48%

1.0 0.537 29%

2.0 0.315 17%

4.0 0.185 10%

Note: Data are for example

purposes only. An independent

standard curve must be

generated for each assay.

Assay Performance Characteristics
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Parameter Typical Value Reference

Detection Range 0.125 - 4.0 ng/mL (in solution) [1]

Limit of Detection (LOD) 7.6 ng/g (in cereals) [6][7]

Limit of Quantification (LOQ) 0.05 ppm (in cereals) [3]

Intra-Assay Precision (CV%) < 10% [5][6]

Inter-Assay Precision (CV%) < 10% [5][6]

Recovery Rate (Corn) 70% - 120% [5]

Cross-Reactivity

Fumonisin B1: 100%Fumonisin

B2: ~92%Fumonisin B3:

~209%

[6][7]

Note: Performance may vary

depending on the specific kit,

matrix, and laboratory

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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